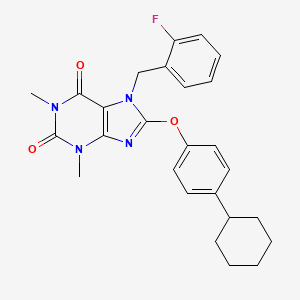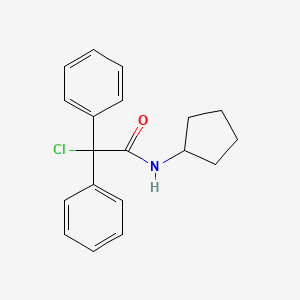
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is a chemical compound with potential therapeutic applications. It belongs to the class of isoxazole derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation and cancer progression. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. It can also activate the p53 tumor suppressor pathway, which plays a critical role in preventing cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it can reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is its relatively simple synthesis method. It can be easily prepared in the laboratory using commercially available starting materials. Another advantage is its potential as a lead compound for drug development. Its anti-inflammatory and anticancer properties make it a promising candidate for further optimization and testing.
One limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo. Another limitation is its potential toxicity. While it has shown promising therapeutic effects in vitro, further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that it can protect neurons against oxidative stress and inflammation, which are thought to contribute to the development of diseases such as Alzheimer's and Parkinson's.
Another area of research is its potential as a treatment for autoimmune diseases. Studies have shown that it can inhibit the production of autoantibodies and reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its anti-inflammatory and anticancer properties make it a promising candidate for further optimization and testing. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole has been described in the literature. One method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and a base such as triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole has been studied for its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many inflammatory diseases.
Another area of research is its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, and inhibit their proliferation and migration.
Eigenschaften
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-6-10-7-9(2-3-11(10)14-8)12-4-5-13-15-12/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVBKQBBUJVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)

![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)



![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)
![ethyl 4-(3-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6122257.png)
![1-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6122258.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6122272.png)